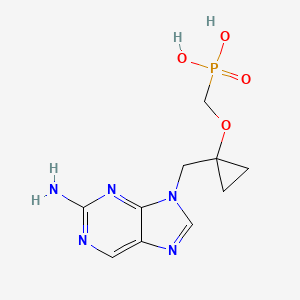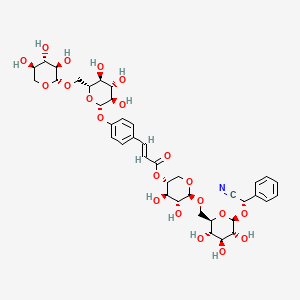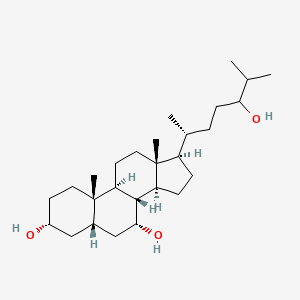![molecular formula C16H21N3O2S B1237584 N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine is a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
A study by Bailey et al. (1985) described a series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed potential as an antidepressant. Although not the exact compound , this research indicates the interest in similar structures for their antidepressant properties (Bailey et al., 1985).
Herbicidal Activity
Liu et al. (2008) synthesized N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with a somewhat related structure, and found it to be effective as a herbicide. This suggests the potential use of related compounds in agricultural applications (Liu et al., 2008).
Analytical Chemistry
In the field of analytical chemistry, Deruiter et al. (1990) worked on 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of the N-substituted 3,4-methylenedioxyamphetamines. Their research focused on developing analytical methods to distinguish these compounds, indicating the importance of such structures in forensic sciences (Deruiter et al., 1990).
Synthesis of Analogs
Berney and Jauner (1976) worked on synthesizing 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-Dimethoxyphenyl)-propylamine, demonstrating the compound's utility in creating novel chemical structures for further study (Berney & Jauner, 1976).
Solid-State Chemistry
In the area of solid-state chemistry, Miyamae et al. (1991) characterized the polymorphism of (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone. This study highlights the importance of similar compounds in understanding the physical properties of pharmaceuticals and their crystalline forms (Miyamae et al., 1991).
Eigenschaften
Produktname |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine |
|---|---|
Molekularformel |
C16H21N3O2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C16H21N3O2S/c1-20-14-6-5-13(11-15(14)21-2)12-17-7-4-10-22-16-18-8-3-9-19-16/h3,5-6,8-9,11,17H,4,7,10,12H2,1-2H3 |
InChI-Schlüssel |
IACZANRWZYQFOD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCCCSC2=NC=CC=N2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNCCCSC2=NC=CC=N2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)




![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)



![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)

![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
